molecular formula C13H19BN2O3 B6338150 4-(Acetamido)pyridine-3-boronic acid pinacol ester CAS No. 2096337-79-8

4-(Acetamido)pyridine-3-boronic acid pinacol ester

Cat. No. B6338150
CAS RN: 2096337-79-8
M. Wt: 262.11 g/mol
InChI Key: NFBWXQAELKQQPO-UHFFFAOYSA-N
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Description

4-(Acetamido)pyridine-3-boronic acid pinacol ester (4-APBPE) is a versatile organic compound that is widely used in many scientific applications. It is a boronate ester of 4-(acetamido)pyridine-3-boronic acid and pinacol, and is typically used as a reagent in organic synthesis. 4-APBPE has also been used in a variety of research applications, including in the study of enzyme kinetics, protein-ligand interactions, and protein-protein interactions.

Scientific Research Applications

4-(Acetamido)pyridine-3-boronic acid pinacol ester is widely used in scientific research applications, including enzyme kinetics, protein-ligand interactions, and protein-protein interactions. It is also used in the development of sensors, such as fluorescent sensors and electrochemical sensors. In enzyme kinetics, this compound is used to study the kinetics of enzyme-catalyzed reactions. In protein-ligand interactions, this compound can be used to study the binding of small molecules to proteins. In protein-protein interactions, this compound can be used to study the binding of two proteins to each other.

Mechanism of Action

4-(Acetamido)pyridine-3-boronic acid pinacol ester acts as a boronate ester, which is a type of organic compound that can form strong covalent bonds with a variety of molecules. The boronate ester can form a covalent bond with the nucleophile, such as an enzyme or protein, and the resulting product is a stable boronate ester. This boronate ester can then be used to study the kinetics of enzyme-catalyzed reactions, the binding of small molecules to proteins, and the binding of two proteins to each other.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to modulate the activity of proteins, such as ion channels. It has also been shown to have an anti-inflammatory effect, as well as an anticoagulant effect.

Advantages and Limitations for Lab Experiments

4-(Acetamido)pyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily synthesized from readily available starting materials. It is also a relatively non-toxic compound, and can be safely handled in the laboratory. However, this compound also has some limitations. It is not very soluble in water, and so must be used in organic solvents. It is also relatively expensive, and so must be used in relatively small amounts.

Future Directions

There are several potential future directions for the use of 4-(Acetamido)pyridine-3-boronic acid pinacol ester. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new sensors and biosensors. It could also be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, it could be used in the development of new catalysts, such as enzymes and organocatalysts.

Synthesis Methods

4-(Acetamido)pyridine-3-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 4-(acetamido)pyridine-3-boronic acid and pinacol. The synthesis involves the condensation of the two starting materials in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an aqueous solution at room temperature, and the resulting product is a white solid that can be purified by recrystallization.

properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWXQAELKQQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143197
Record name Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096337-79-8
Record name Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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